Home > Products > Screening Compounds P54974 > Vapreotide diacetate
Vapreotide diacetate - 936560-75-7

Vapreotide diacetate

Catalog Number: EVT-285715
CAS Number: 936560-75-7
Molecular Formula: C61H78N12O13S2
Molecular Weight: 1251.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vapreotide diacetate is a synthetic analog of somatostatin, has analgesic activity most likely mediated through the blockade of neurokinin-1 receptor (NK1R), the substance P (SP)-preferring receptor.
Source and Classification

Vapreotide diacetate is derived from the natural peptide somatostatin, which exists in various forms in the human body. The compound is classified under the category of peptide drugs, specifically as a somatostatin analog. Its structure allows it to interact with somatostatin receptors, particularly subtype 2 and subtype 5, thereby exerting its pharmacological effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of vapreotide diacetate involves solid-phase peptide synthesis techniques. One notable method includes starting with Fmoc-Trp(Boc)-OH and Rink Amide resin to create Fmoc-Trp(Boc)-Rink Amide resin. The process typically follows these steps:

  1. Coupling: Sequential addition of amino acids to the resin-bound peptide using solid-phase synthesis techniques.
  2. Oxidation: The linear peptide is oxidized using iodine in a solid-phase environment, enhancing yield compared to traditional liquid-phase methods .
  3. Cleavage and Purification: The final product is cleaved from the resin, followed by purification through methods such as flash chromatography .
Molecular Structure Analysis

Structure and Data

Vapreotide diacetate has a complex molecular structure characterized by its octapeptide sequence. The molecular formula for vapreotide is C38_{38}H50_{50}N6_{6}O8_{8}S, with a molecular weight of approximately 734.98 g/mol. The structure includes several functional groups that facilitate its interaction with biological receptors.

The structural representation can be summarized as follows:

  • Peptide Backbone: Composed of amino acids linked by peptide bonds.
  • Functional Groups: Contains carboxylic acid groups from the acetylation process, enhancing its solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

Vapreotide diacetate undergoes various chemical reactions that are critical for its synthesis and functionality:

  1. Peptide Bond Formation: Involves condensation reactions between amino acids during synthesis.
  2. Oxidation Reactions: Utilizes iodine as an oxidizing agent to form disulfide bonds or cyclic structures within the peptide .
  3. Acetylation: The introduction of acetyl groups enhances stability and solubility.

These reactions are carefully controlled to ensure high purity and yield of the final product.

Mechanism of Action

Process and Data

The mechanism of action for vapreotide diacetate is primarily through its agonistic effects on somatostatin receptors. It exhibits high affinity for somatostatin receptor subtype 2 and subtype 5, leading to several physiological outcomes:

  • Inhibition of Hormone Secretion: Reduces levels of growth hormone, insulin, and glucagon.
  • Antitumor Activity: By modulating hormonal pathways, it potentially inhibits tumor growth in hormone-secreting cancers .

The pharmacodynamics involve both receptor binding studies and in vivo assessments to confirm efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vapreotide diacetate exhibits specific physical and chemical properties that are crucial for its application:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in dimethylformamide and other organic solvents; limited solubility in water.
  • Melting Point: Reported melting point ranges between 153–154 °C .

These properties influence its formulation in pharmaceutical preparations.

Applications

Scientific Uses

Vapreotide diacetate has multiple scientific applications:

  • Oncology: Investigated for use in treating neuroendocrine tumors due to its ability to inhibit hormone secretion.
  • Gastroenterology: Potentially beneficial in managing conditions like acromegaly by controlling excessive growth hormone levels.
  • Research Tool: Used in studies related to somatostatin receptor biology and signaling pathways.
Introduction to Vapreotide Diacetate

Pharmacological Classification as a Somatostatin Analog

Vapreotide diacetate belongs to the pharmacotherapeutic class of somatostatin analogs, characterized by their ability to mimic the inhibitory actions of endogenous somatostatin on hormone secretion and cellular proliferation. Its binding profile shows high affinity for SSTR2 (primary target) and SSTR5, with moderate affinity for SSTR3 and SSTR4 [7] [8]. This receptor selectivity differentiates it from other analogs like octreotide, which exhibits broader SSTR2/SSTR5 affinity [6].

The compound exerts multifaceted pharmacological effects through G-protein coupled receptor (GPCR) activation:

  • Hormone Secretion Inhibition: Suppresses growth hormone (GH), insulin-like growth factor-1 (IGF-1), cholecystokinin (CCK), and gastrin release. Continuous infusion (1.5 mg/day) reduces GH and IGF-1 levels by >70% in healthy volunteers [2].
  • Gastrointestinal Effects: Inhibits gastric acid secretion and splanchnic blood flow. Median 24-hour intragastric pH increases from 1.7 (placebo) to 2.6 during vapreotide infusion [2].
  • Biliary Function Modulation: Causes sustained suppression of gallbladder contraction, reducing postprandial ejection fraction to 18–20% compared to 57–62% in placebo controls [2].

Table 1: Receptor Binding Profile of Vapreotide Diacetate

Somatostatin Receptor SubtypeAffinityPrimary Physiological Effects
SSTR2High (IC₅₀ <10 nM)Inhibition of GH secretion, gastric acid suppression
SSTR5High (IC₅₀ <10 nM)Insulin/glucagon modulation
SSTR3ModerateTumor antiproliferative effects
SSTR4ModerateImmune modulation
SSTR1NegligibleNot clinically relevant

Historical Development and Structural Evolution

Vapreotide was developed in the 1990s by Debiopharm (Lausanne, Switzerland) as part of efforts to create metabolically stable somatostatin analogs [2] [4]. Its design incorporated key structural innovations:

  • Disulfide Bridge: The Cys²-Cys⁷ disulfide bond creates a cyclic heptapeptide core essential for receptor recognition [5].
  • D-Amino Acid Substitutions: Incorporation of D-Phe at position 1 and D-Trp at position 4 confers resistance to aminopeptidase degradation, extending plasma half-life to 164±46 minutes after subcutaneous administration [2].
  • C-Terminal Modification: The Trp⁸ carboxamide group enhances SSTR2 binding affinity [8].

Preclinical studies demonstrated potent inhibition of growth hormone secretion (ED₅₀ 1.2 μg/kg) and portal pressure reduction in cirrhotic rat models [6]. Phase I trials established that continuous subcutaneous infusion via Chronoclip® pump maintained stable plasma concentrations of ~2,000 pg/mL—a threshold required for therapeutic efficacy in variceal bleeding [2] [4]. The diacetate salt form was selected to optimize solubility for intravenous administration in acute settings [3] [8].

Therapeutic Context in Endocrine and Gastrointestinal Disorders

Gastrointestinal Hemorrhage Control

Vapreotide diacetate is clinically validated for esophageal variceal bleeding (EVB), a life-threatening complication of portal hypertension. Its efficacy stems from selective splanchnic vasoconstriction, reducing portal blood flow by 30–40% within 5 minutes of intravenous administration [6]. A pivotal randomized trial demonstrated:

  • 95% initial bleeding control vs. 76% with placebo (p<0.05)
  • 20% absolute reduction in mortality for severe bleeds [6]These effects are mediated through SSTR2-dependent suppression of vasoactive peptides (glucagon, VIP) without significant systemic vascular effects [4] [8].

Endocrine Disorders

Though not FDA-approved for acromegaly (unlike octreotide), vapreotide exhibits comparable GH suppression. In clinical studies:

  • Continuous infusion reduced IGF-1 by 48% after 7 days
  • Achieved biochemical control in 65% of treatment-naïve acromegaly patients [2] [5]Its shorter half-life limits chronic use, but it remains an option for acute management.

Oncology and Emerging Applications

Emerging preclinical data support potential in neuroendocrine tumors (NETs):

  • Radiodiagnostic Applications: ⁹⁹ᵐTc-vapreotide shows tumor targeting in GEP-NETs due to SSTR2 overexpression [7]
  • Antiproliferative Effects: Inhibits tumor growth via SSTR3-mediated apoptosis in pancreatic NET models [7] [8]Ongoing research explores its utility in AIDS-related diarrhea and malignant bowel obstruction [5] [7].

Table 2: Key Chemical and Pharmacological Properties

PropertySpecificationReference
Chemical nameD-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-tryptophanamide (2→7)-disulfide diacetate [3] [5]
Molecular mass1,251.47 g/mol [3]
CAS number936560-75-7 [3]
Elimination half-life30 minutes (IV); 164±46 minutes (SC) [2] [5]
Primary metabolic pathwayHepatic peptidase cleavage [8]
Receptor binding IC₅₀ (NK1)330 nM [3]

Synonyms and alternative chemical names: Vapreotide diacetate; RC160 diacetate; BMY 41606 diacetate; Sanvar® (brand name); Octastatin [3] [4] [5].

Properties

CAS Number

936560-75-7

Product Name

Vapreotide diacetate

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C61H78N12O13S2

Molecular Weight

1251.48

InChI

InChI=1S/C57H70N12O9S2.2C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;2*1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);2*1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;;/m1../s1

InChI Key

NSSGLJZEFUPZRE-QJHAWANGSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O.CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Vapreotide diacetate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.